

Conformational Analysis of Substituted 1-Azaadamantan-4-ones: A Comparative Guide

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Compound of Interest

Compound Name: 1-Azatricyclo[3.3.1.1^{3,7}]decan-4-one

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the conformational analysis of a series of substituted 1-azaadamantan-4-ones. The data presented is based on extensive experimental work, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the stereochemical intricacies of these rigid cage-like structures.

The 1-azaadamantane scaffold is a key structural motif in medicinal chemistry, and understanding the conformational preferences of its substituted derivatives is crucial for the rational design of novel therapeutic agents. This guide focuses on a series of 2,9-diaryl-1-azaadamantan-4-ones, offering a detailed look at how different substituents on the aryl rings influence the conformation of the core structure.

Comparative Analysis of Conformational Data

The conformational analysis of these compounds relies heavily on one- and two-dimensional NMR techniques. The key findings from these studies are summarized in the tables below, providing a clear comparison of the chemical shifts for the core 1-azaadamantan-4-one protons and carbons in different substituted analogues.

Table 1: ¹H NMR Chemical Shifts (δ , ppm) of Substituted 1-Azaadamantan-4-ones in CDCl₃

Proton	2,9-diphenyl (1)	2,9-di-(p- nitrophenyl) (2)	2,9-di-(m- nitrophenyl) (3)	2,9-di-(p- methoxypheny l) (4)
H-2	4.35	4.45	4.68	4.29
H-3a	2.59	2.67	2.65	2.56
H-3e	2.92	3.01	2.98	2.88
H-5a	2.45	2.55	2.52	2.41
H-5e	2.81	2.90	2.87	2.77
H-6a	2.05	2.15	2.12	2.01
H-6e	2.21	2.30	2.28	2.17
H-7	2.30	2.40	2.37	2.26
H-8a	2.11	2.20	2.18	2.07
H-8e	2.65	2.74	2.71	2.61
H-9	3.61	3.71	3.68	3.56
H-10a	2.15	2.24	2.22	2.11
H-10e	2.51	2.60	2.57	2.47

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted 1-Azaadamantan-4-ones in CDCl₃

Carbon	2,9-diphenyl (1)	2,9-di-(p- nitrophenyl) (2)	2,9-di-(m- nitrophenyl) (3)	2,9-di-(p- methoxypheny l) (4)
C-2	68.2	67.5	67.8	68.5
C-3	49.5	49.8	49.7	49.3
C-4	211.5	211.1	211.3	211.8
C-5	50.1	50.4	50.3	49.9
C-6	36.2	36.5	36.4	36.0
C-7	35.8	36.1	36.0	35.6
C-8	38.1	38.4	38.3	37.9
C-9	62.5	61.9	62.1	62.8
C-10	45.3	45.6	45.5	45.1

The data reveals that the electronic nature of the substituents on the aryl rings has a discernible, albeit not drastic, effect on the chemical shifts of the cage protons and carbons. These variations provide insights into the electronic environment within the rigid azaadamantane framework.

Experimental Protocols

The conformational analysis of the 2,9-diaryl-1-azaadamantan-4-ones was primarily conducted using a suite of NMR experiments.

NMR Spectroscopy

- Instrumentation: All ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 300 spectrometer.
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

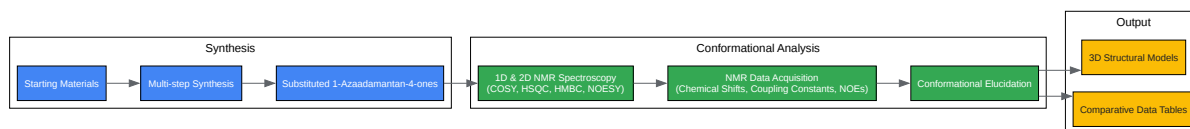
- 1D NMR: Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra were acquired to determine the chemical shifts of all protons and carbons.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks and identify neighboring protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , which is crucial for assigning quaternary carbons and protons on adjacent carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The observation of NOE cross-peaks between specific protons provides definitive evidence for their relative stereochemistry, such as the equatorial and axial disposition of the aryl substituents.^[1] For instance, the differentiation between the 2-equatorial and 9-axial aromatic rings was unambiguously established through NOE correlations.^[1]

Visualization of Conformational Relationships

The rigid tricyclic structure of 1-azaadamantan-4-one and the stereochemical relationships of its substituents can be effectively visualized using graph diagrams.

Figure 1. A schematic representation of the 2,9-disubstituted 1-azaadamantan-4-one structure, highlighting the equatorial and axial positions of the aryl substituents as determined by NOESY experiments.

The diagram illustrates the fundamental connectivity of the 1-azaadamantan-4-one core and the specific spatial arrangement of the aryl substituents at the C2 and C9 positions. This defined stereochemistry is a critical factor in determining the molecule's overall shape and its potential interactions with biological targets.



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Figure 2. The experimental workflow for the conformational analysis of substituted 1-azaadamantan-4-ones, from synthesis to structural elucidation.

This workflow outlines the key stages of the research, beginning with the chemical synthesis of the target compounds, followed by a comprehensive analysis using various NMR techniques, and culminating in the determination of their preferred conformations and the generation of comparative data.

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References

- 1. researchgate.net [researchgate.net]
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